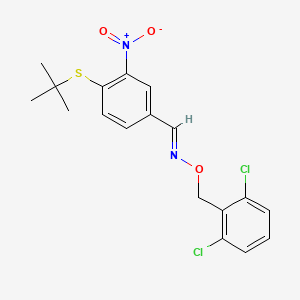

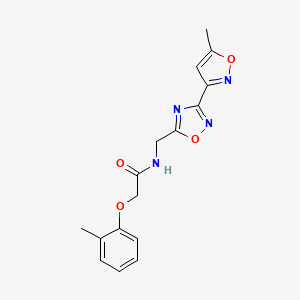

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzylideneacetone, which is a type of methyl styryl ketone . It also seems to be related to (4-METHOXYBENZYL)(4-METHYLBENZYLIDENE)AMINE .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-[(4-methylbenzylidene)amino]phenol have been synthesized and characterized using physical constants, IR, NMR, and UV studies .Scientific Research Applications

Corrosion Inhibition

Schiff base compounds are known for their corrosion inhibitory properties. A study by Leçe, Emregül, and Atakol (2008) highlighted the effectiveness of certain Schiff base compounds in inhibiting mild steel corrosion in acidic environments. These compounds exhibit remarkable efficiency, with one displaying up to 97% inhibition efficiency. This underscores their potential in protecting metals against corrosion, particularly in harsh industrial conditions (Leçe, Emregül, & Atakol, 2008).

Liquid Crystals and Mesomorphic Behavior

Research by Kuboshita, Matsunaga, and Matsuzaki (1991) explored the mesomorphic behavior of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates], a class of compounds related to Schiff bases. These studies are vital for understanding the structural requirements for mesophase formation, which is crucial in the development of liquid crystal displays and other optoelectronic devices (Kuboshita, Matsunaga, & Matsuzaki, 1991).

Antimicrobial and Pharmacological Applications

Schiff bases have been evaluated for their biological activities, including antimicrobial and antitumor effects. Shabbir et al. (2017) synthesized ONNO donor Schiff bases and assessed their cytotoxic, antitumor, and antibacterial activities. One compound exhibited significant cytotoxic and antitumor activities, highlighting the potential of Schiff bases in pharmaceutical research (Shabbir et al., 2017).

Molecular Switches and Nonlinear Optical Properties

The structural and electronic properties of Schiff base compounds make them potential candidates for molecular switches and nonlinear optical (NLO) materials. A study by Kanaani et al. (2016) focused on the NLO properties and potential molecular switch applications of an ortho-hydroxy Schiff base compound. Their findings suggest that such molecules could be utilized in developing advanced molecular devices and materials for photonic applications (Kanaani et al., 2016).

Environmental and Eco-friendly Applications

Al-Rawashdeh (2017) synthesized eco-friendly Schiff bases and investigated their efficiency as corrosion inhibitors for stainless steel in hydrochloric acid solutions. Their research emphasizes the importance of developing environmentally friendly corrosion inhibitors that are effective in protecting metals without causing harm to the environment (Al-Rawashdeh, 2017).

properties

IUPAC Name |

2-[(4-methylphenyl)methylideneamino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-11,16,18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALXARUKZDDWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2942724.png)

![1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol](/img/structure/B2942731.png)

![N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2942735.png)

![[4-[(3-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2942737.png)

![5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B2942739.png)

amine hydrochloride](/img/structure/B2942741.png)

![Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate](/img/structure/B2942743.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B2942746.png)